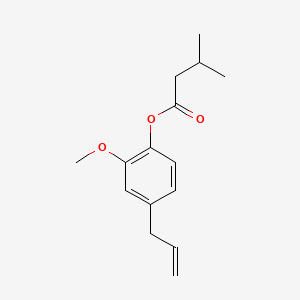
Eugenyl isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eugenyl isovalerate belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Eugenyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, eugenyl isovalerate is primarily located in the membrane (predicted from logP). Eugenyl isovalerate has a clove and fruity taste.
Scientific Research Applications
Encapsulation and Release Evaluation Eugenyl acetate, a derivative of eugenol, has been encapsulated in biopolymers for potential industrial applications. The encapsulation process used the SEDS technique, and the encapsulated particles were evaluated for their release characteristics in various solvents. This study highlights the importance of eugenol derivatives for diverse industrial uses (Loss et al., 2016).
Continuous Production and Antifungal Properties Eugenol esters, including eugenyl isovalerate, have been produced using enzymatic packed-bed microreactors. This process demonstrates a sustainable method for producing biologically active esters of eugenol, which have shown significant action against dermatophytic fungi, indicating their potential in antifungal applications (Giovannini et al., 2019).
Dental Applications Polymers with eugenol moieties have been synthesized for potential use in dental cements. These polymers, when formulated into glass-ionomer cements, showed promising mechanical properties and moisture sensitivity, making them suitable for dental applications (Rojo et al., 2008).
Thermal Behavior and Structural Properties The thermal behavior and crystal structure of plant-derived eugenyl acetate were characterized, providing insights into its stability and potential uses in various applications (Santos et al., 2009).
Synthesis for Organic Compounds Eugenol has been used in the synthesis of organonitrogen compounds through the Ritter reaction. This process demonstrates the versatility of eugenol derivatives in organic synthesis, expanding its potential in various chemical industries (Rahman & Pratama, 2019).
Antimicrobial and Antioxidant Activities Studies have shown that eugenol and its derivatives possess antimicrobial and antioxidant activities, making them valuable in the development of food preservation methods and flavoring agents (Marchese et al., 2017).
Biosynthesis in Plants The biosynthesis of eugenol and isoeugenol in plants has been studied, providing insights into their production and regulation. This knowledge can be used to engineer plant aromas and improve the quality of essential oils for various applications (Koeduka et al., 2006).
properties
CAS RN |
61114-24-7 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C15H20O3/c1-5-6-12-7-8-13(14(10-12)17-4)18-15(16)9-11(2)3/h5,7-8,10-11H,1,6,9H2,2-4H3 |
InChI Key |
PLUVLWUSXQCTNH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1=C(C=C(C=C1)CC=C)OC |
Canonical SMILES |
CC(C)CC(=O)OC1=C(C=C(C=C1)CC=C)OC |
Other CAS RN |
61114-24-7 |
physical_description |
White solid; Fruity clovelike aroma |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(3-chloropropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1622595.png)

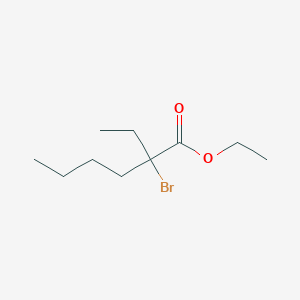
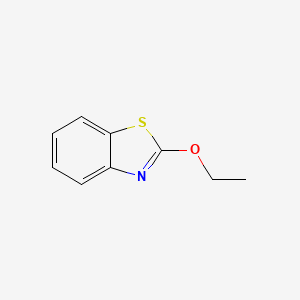
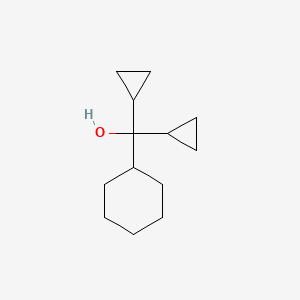
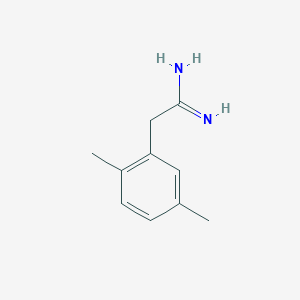
![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1622601.png)
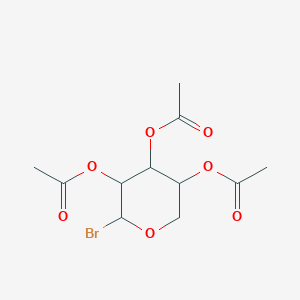
![5-Bromo-6-iodobenzo[d][1,3]dioxole](/img/structure/B1622605.png)
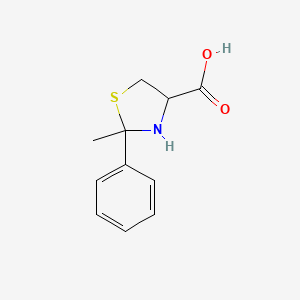
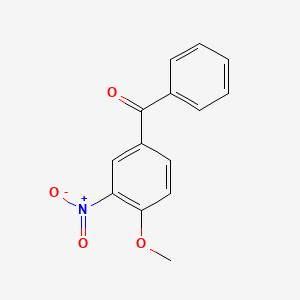
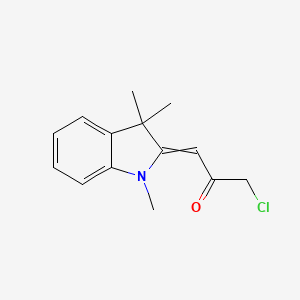
![3-[(2,3-Dimethylphenyl)amino]propanenitrile](/img/structure/B1622613.png)